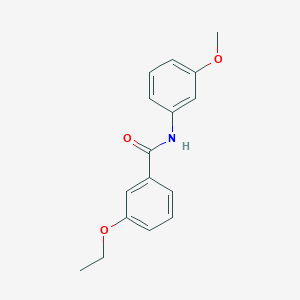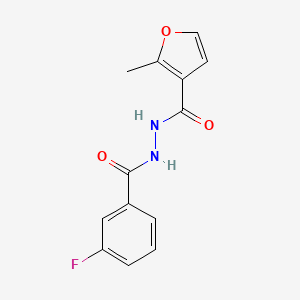![molecular formula C16H9N3O2 B5720442 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile](/img/structure/B5720442.png)
4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile, also known as NBDNJ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure, which allows it to interact with various biological systems and produce a range of physiological effects.
Mecanismo De Acción
The mechanism of action of 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile involves its ability to interact with ROS and produce a fluorescent signal. When 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile is exposed to ROS, the nitro group is reduced to form a hydroxylamine intermediate, which subsequently undergoes a rearrangement to form a highly fluorescent product. This process is highly specific for ROS and does not interfere with other biological molecules, making 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile an ideal probe for the detection of ROS in biological systems.
Biochemical and Physiological Effects
4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile has been shown to produce a range of biochemical and physiological effects in various biological systems. In addition to its use as a fluorescent probe for ROS detection, 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile has also been studied for its potential applications in cancer therapy. Studies have shown that 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile can induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. Furthermore, 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile is its high specificity for ROS detection, which makes it an ideal probe for studying oxidative stress in biological systems. Furthermore, 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for lab experiments. However, one of the limitations of 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile is its potential toxicity, which can limit its use in certain biological systems. Additionally, 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile is sensitive to light and must be stored in the dark to prevent degradation.
Direcciones Futuras
There are numerous future directions for research involving 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile. One area of interest is the development of new cancer therapies based on the ability of 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile to induce apoptosis in cancer cells. Additionally, there is potential for the use of 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile in the development of new diagnostic tools for the detection of ROS-related diseases. Furthermore, there is a need for further research on the potential toxicity of 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile and its effects on various biological systems.
Conclusion
In conclusion, 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique chemical structure allows it to interact with various biological systems and produce a range of physiological effects. 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile has been shown to be a promising candidate for the development of new cancer therapies and diagnostic tools for the detection of ROS-related diseases. However, further research is needed to fully understand the potential of 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile and its limitations.
Métodos De Síntesis
The synthesis of 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile involves a multi-step process that begins with the preparation of 3-nitrobenzaldehyde. This compound is then reacted with malononitrile to form a cyanoacetate intermediate, which is subsequently condensed with 4-chlorobenzonitrile to produce the desired product. The final step involves the reduction of the nitro group to yield 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile.
Aplicaciones Científicas De Investigación
4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of 4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a critical role in various physiological processes, including cell signaling, immune response, and apoptosis. However, excessive ROS production can lead to oxidative stress, which is associated with a range of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.
Propiedades
IUPAC Name |
4-[(E)-1-cyano-2-(3-nitrophenyl)ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O2/c17-10-12-4-6-14(7-5-12)15(11-18)8-13-2-1-3-16(9-13)19(20)21/h1-9H/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNJPDZWLINEAP-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(/C#N)\C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-1-cyano-2-(3-nitrophenyl)ethenyl]benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

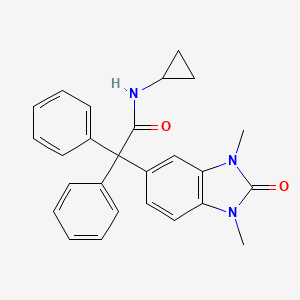

![4-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5720374.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5720382.png)


![1-{2-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5720396.png)
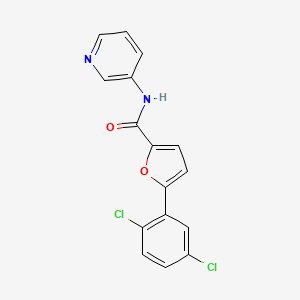
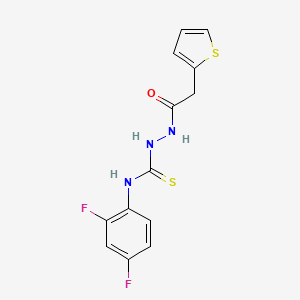
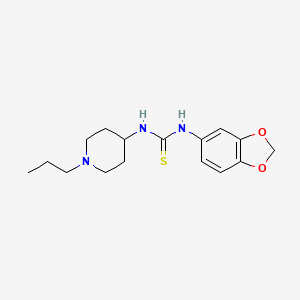
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5720421.png)
